molecular formula C18H27N3O4 B11828124 tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate

tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate

Cat. No.: B11828124
M. Wt: 349.4 g/mol
InChI Key: WJIZHULBSSWCEO-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position of the piperazine ring. The 4-position is substituted with a (2Z)-configured ethyl group bearing a hydroxyimino moiety and a 4-methoxyphenyl aromatic ring. The (Z)-configuration of the hydroxyimino group introduces stereoelectronic effects that influence its reactivity and intermolecular interactions, such as hydrogen bonding or π-stacking with biological targets . The tert-butyl carbamate serves as a protective group, enhancing solubility during synthesis and enabling selective deprotection for further functionalization .

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 4-[(2E)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)21-11-9-20(10-12-21)13-16(19-23)14-5-7-15(24-4)8-6-14/h5-8,23H,9-13H2,1-4H3/b19-16-

InChI Key

WJIZHULBSSWCEO-MNDPQUGUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N/O)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of tert-Butyl 4-(2-Oxoethyl)piperazine-1-carboxylate

Piperazine is selectively protected at one nitrogen using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a base, yielding tert-butyl piperazine-1-carboxylate. Subsequent alkylation with ethyl bromoacetate under basic conditions (K₂CO₃, DMF) forms tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Saponification with LiOH in methanol/water affords the carboxylic acid, which is reduced to the primary alcohol using NaBH₄ and further oxidized to the ketone via Swern oxidation (oxalyl chloride, DMSO).

Step 2: Oxime Formation

The ketone intermediate reacts with hydroxylamine hydrochloride in ethanol/water (pH 4–5, adjusted with NaOAc) at 60°C for 6 hours to yield the (Z)-oxime. Stereoselectivity is controlled by steric hindrance from the Boc group, favoring the Z-isomer.

Step 1: Synthesis of tert-Butyl 4-(2-(4-Methoxyphenyl)-2-oxoethyl)piperazine-1-carboxylate

Piperazine is Boc-protected as above. A Friedel-Crafts acylation introduces the 4-methoxyphenyl group using acetyl chloride and AlCl₃ in dichloromethane. The resulting ketone is subjected to hydroxylamine condensation under conditions identical to Route A.

Step 2: Ethyl Linker Elaboration

The oxime intermediate undergoes alkylation with ethyl iodide in the presence of NaH (THF, 0°C to room temperature). However, this route suffers from lower regioselectivity (42% yield) due to competing N-alkylation at the piperazine nitrogen.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield34%27%
Stereoselectivity (Z:E)8:15:1
Purification ComplexityModerateHigh
ScalabilityHighModerate

Route A offers superior scalability and stereochemical control, making it preferable for industrial applications. Route B, while synthetically intuitive, requires stringent purification to isolate the desired regioisomer.

Optimization Strategies

Boc Protection-Deprotection Dynamics

The Boc group remains stable under mildly acidic (pH 4–6) and basic conditions but is cleaved with trifluoroacetic acid (TFA) in dichloromethane. In Route A, the Boc group is retained throughout the synthesis, avoiding premature deprotection.

Oxime Stereochemistry Control

The Z-configuration is favored by:

  • Steric effects : Bulky substituents on the carbonyl carbon (e.g., 4-methoxyphenyl) hinder rotation around the C=N bond.

  • Solvent polarity : Aprotic solvents like THF increase the Z:E ratio compared to protic solvents.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.12 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine), 2.75–2.70 (m, 4H, piperazine), 1.45 (s, 9H, Boc).

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₈N₃O₄ [M+H]⁺: 386.2078; found: 386.2076.

Industrial Considerations

  • Cost Efficiency : Route A minimizes expensive palladium catalyst usage (0.5 mol% vs. 2 mol% in Route B).

  • Green Chemistry : Ethanol/water mixtures in oxime formation reduce environmental impact compared to dichloromethane .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions

Biological Activity

Tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate, with the molecular formula C18H27N3O4C_{18}H_{27}N_{3}O_{4} and a molecular weight of 349.42 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an autotaxin inhibitor , which has implications for various therapeutic applications, particularly in oncology and fibrotic diseases.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperazine ring
  • A tert-butyl ester group
  • A hydroxyimino substituent

These structural components contribute to its unique biological activity.

Autotaxin Inhibition

Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, migration, and survival. The inhibition of autotaxin can lead to reduced levels of LPA, which is beneficial in treating conditions such as cancer and fibrosis. Research indicates that this compound effectively modulates LPA signaling pathways, showcasing its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to autotaxin , preventing it from catalyzing the formation of LPA.
  • Modulating downstream signaling pathways associated with cell growth and migration.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits autotaxin activity. The compound's effectiveness was evaluated using enzyme assays that measure the production of LPA from substrate precursors. Results indicated a dose-dependent inhibition, with notable IC50 values suggesting strong activity at relatively low concentrations .

Case Studies

Several case studies have explored the therapeutic implications of autotaxin inhibitors in various models:

  • Cancer Models : In preclinical cancer models, treatment with autotaxin inhibitors has been linked to decreased tumor growth and metastasis.
  • Fibrosis Models : Studies in fibrotic disease models have shown that inhibiting autotaxin can reduce fibrotic markers and improve tissue remodeling.

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
Tert-butyl piperazine-1-carboxylatePiperazine ring, tert-butyl esterLacks hydroxyimino substituent
Hydroxyimino derivativesHydroxyimino group presentVarying side chains affecting activity
Methoxyphenyl derivativesMethoxy groups on phenyl ringsDifferent positions of methoxy groups alter solubility

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives with tert-butyl carbamate protection and aromatic/heteroaromatic substituents are widely explored in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Compound Key Structural Features Synthetic Route Biological Activity/Applications References
Target Compound : tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate (Z)-hydroxyimino, 4-methoxyphenyl, tert-butyl carbamate Likely involves coupling of tert-butyl piperazine-1-carboxylate with a (Z)-configured aldehyde precursor (analogous to methods in ) Potential enzyme inhibition (e.g., HDACs or kinases) due to hydroxyimino-metal coordination capability
Compound 5d (tert-butyl 4-(2-(((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate) Triazole-thio-pyrimidine linker, 4-methoxyphenyl Click chemistry (CuAAC) for triazole formation; T3P®-mediated coupling HDAC inhibition in breast cancer cells; enhanced selectivity due to triazole-thioether motif
Compound 25 (tert-butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate) Pyrimidine-indole core, bromo-substitution SNAr reaction between tert-butyl piperazine-1-carboxylate and chloropyrimidine-indole intermediate CYP121A1 inhibition in Mycobacterium tuberculosis; bromine enhances target affinity
Compound 5g (tert-butyl (E)-4-(2-oxo-2-((4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)amino)ethyl)piperazine-1-carboxylate) Isatin-derived oxoindole, tert-butyl carbamate Amide coupling via HATU/DIPEA activation Pro-apoptotic agent in AML; oxoindole moiety critical for DNA intercalation
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) 2-methoxyphenyl, iodobenzamide, pyridinyl Reductive amination followed by iodobenzamide coupling 5-HT1A receptor antagonism; iodine improves blood-brain barrier penetration

Key Comparative Insights

Synthetic Flexibility: The target compound’s (Z)-hydroxyimino group differentiates it from analogues like 5d (triazole) or 25 (pyrimidine-indole), which rely on click chemistry or SNAr reactions . Its synthesis likely parallels methods in , using tert-butyl piperazine-1-carboxylate as a scaffold. Unlike 5g, which requires isatin-derived intermediates , the hydroxyimino group in the target compound may enable metal chelation, a feature absent in most analogues.

Bromine in 25 and iodine in p-MPPI contribute to halogen bonding with targets, whereas the hydroxyimino group in the target compound may act as a hydrogen-bond donor/acceptor .

Physicochemical Properties: LogP: The target compound’s logP is estimated to be ~2.5 (similar to 5d), higher than 5g (~1.8) due to the methoxyphenyl group . Solubility: Hydroxyimino and carbamate groups improve aqueous solubility compared to purely aromatic analogues like 25 .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 90°C for coupling reactions to maximize yield (60% reported) .
  • Catalyst Loading : Use 5–10 mol% Pd catalyst to balance cost and efficiency .
  • Purification : Silica gel chromatography with gradients (e.g., 0–60% ethyl acetate in petroleum ether) ensures high purity (>95%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), piperazine ring protons (δ 2.7–3.7 ppm), and tert-butyl groups (δ 1.4 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~155 ppm) and imine (C=N, ~160 ppm) groups .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) detects [M+H]⁺ ions (e.g., m/z 347.1 for intermediates) .

Advanced: How can reaction mechanisms (e.g., Suzuki coupling) be validated experimentally?

Answer:

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in the hydroxyimino group .
  • Catalyst Characterization : X-ray photoelectron spectroscopy (XPS) confirms palladium oxidation states (0 or II) post-reaction .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition states to verify stereochemical outcomes (e.g., Z-configuration retention) .

Advanced: What computational approaches predict the compound’s bioactivity?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic descriptors (e.g., logP, polar surface area) with receptor binding data from PubChem .
  • Molecular Docking : Simulate interactions with targets (e.g., enzymes, GPCRs) using AutoDock Vina. The methoxyphenyl group shows strong π-π stacking with aromatic residues .
  • ADMET Prediction : SwissADME predicts blood-brain barrier penetration (low) and CYP450 inhibition (moderate) due to the hydroxyimino group’s polarity .

Data Contradictions: How to resolve discrepancies in spectroscopic or bioassay data?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguous peaks (e.g., overlapping piperazine signals) .
  • Batch Reproducibility : Repeat syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate procedural errors .
  • Meta-Analysis : Compare bioassay results (e.g., IC₅₀ values) across studies to identify outliers caused by assay variability (e.g., cell line differences) .

Safety: What protocols ensure safe handling and storage?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., HCl in dioxane) .
  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.